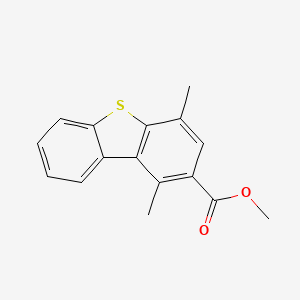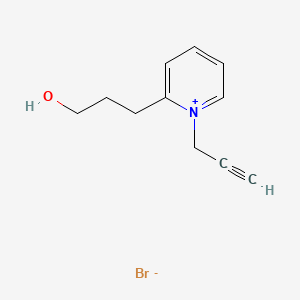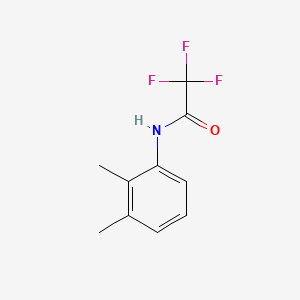
Platinum--terbium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–terbium (1/1) is a compound formed by the combination of platinum and terbium in a 1:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and medicine. Platinum is a precious metal known for its catalytic properties, while terbium is a rare earth element with notable magnetic and luminescent characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of platinum–terbium (1/1) can be achieved through various methods, including solid-state reactions and solution-based techniques. One common approach involves the reaction of platinum and terbium salts in a suitable solvent under controlled conditions. For example, platinum chloride and terbium nitrate can be dissolved in a solvent such as water or ethanol, followed by the addition of a reducing agent to facilitate the formation of the platinum–terbium compound.
Industrial Production Methods
Industrial production of platinum–terbium (1/1) typically involves high-temperature solid-state reactions. The raw materials, such as platinum and terbium oxides or chlorides, are mixed in stoichiometric amounts and heated in a furnace at elevated temperatures (e.g., 800-1000°C) under an inert atmosphere to prevent oxidation. The resulting product is then purified through processes such as leaching or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Platinum–terbium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Platinum–terbium (1/1) can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs at elevated temperatures and results in the formation of platinum and terbium oxides.
Reduction: Reduction of platinum–terbium (1/1) can be achieved using reducing agents such as hydrogen gas or sodium borohydride. This reaction is often carried out at high temperatures and results in the formation of metallic platinum and terbium.
Substitution: Substitution reactions involve the replacement of one or more ligands in the platinum–terbium compound with other ligands. Common reagents for substitution reactions include halides, phosphines, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield platinum and terbium oxides, while reduction reactions produce metallic platinum and terbium.
Scientific Research Applications
Platinum–terbium (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In catalysis, platinum–terbium (1/1) can be used as a catalyst for various chemical reactions, including hydrogenation and oxidation reactions. Its catalytic properties are enhanced by the presence of terbium, which can modify the electronic structure of platinum.
Biology: In biological research, platinum–terbium (1/1) can be used as a probe for studying cellular processes. The luminescent properties of terbium make it useful for imaging and tracking biological molecules.
Medicine: In medicine, platinum–terbium (1/1) has potential applications in cancer therapy. Platinum-based compounds are known for their anticancer properties, and the addition of terbium can enhance their effectiveness by providing additional therapeutic benefits.
Industry: In industrial applications, platinum–terbium (1/1) can be used in the production of advanced materials, such as magnetic and luminescent materials, which have applications in electronics and photonics.
Mechanism of Action
The mechanism of action of platinum–terbium (1/1) depends on its specific application. In catalysis, the compound acts by providing active sites for chemical reactions, facilitating the conversion of reactants to products. In biological and medical applications, the compound interacts with cellular components, such as DNA and proteins, to exert its effects. The luminescent properties of terbium allow for the tracking and imaging of the compound within biological systems.
Comparison with Similar Compounds
Platinum–terbium (1/1) can be compared with other similar compounds, such as platinum–europium and platinum–dysprosium. These compounds share some similarities in terms of their catalytic and luminescent properties but differ in their specific applications and effectiveness.
Platinum–europium: This compound is known for its strong luminescent properties, making it useful for applications in lighting and display technologies. it may not be as effective as platinum–terbium (1/1) in catalytic applications.
Platinum–dysprosium: This compound has notable magnetic properties, making it suitable for applications in magnetic materials and devices. its luminescent properties may not be as strong as those of platinum–terbium (1/1).
Properties
CAS No. |
12165-99-0 |
|---|---|
Molecular Formula |
PtTb |
Molecular Weight |
354.01 g/mol |
IUPAC Name |
platinum;terbium |
InChI |
InChI=1S/Pt.Tb |
InChI Key |
OUFQNDKTRDASBJ-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



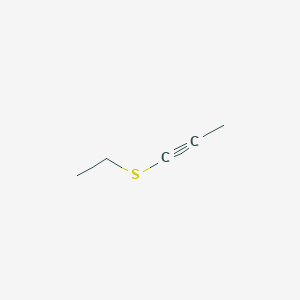
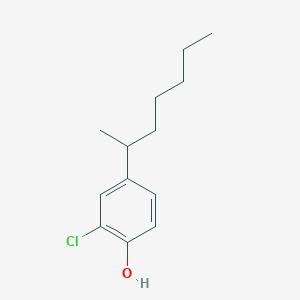
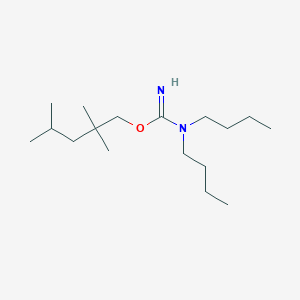
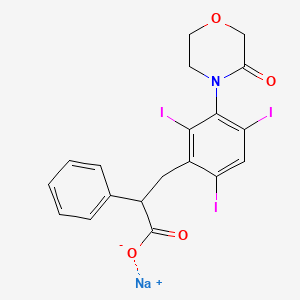
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
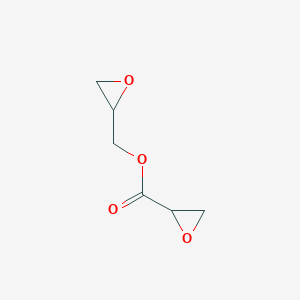
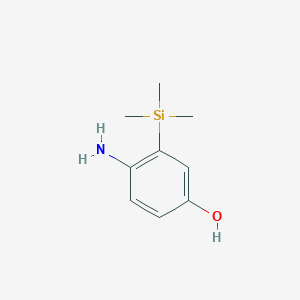
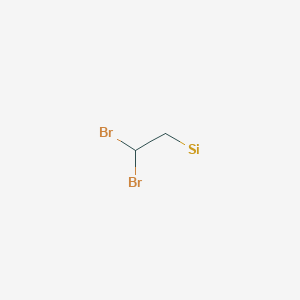
![3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14707023.png)

